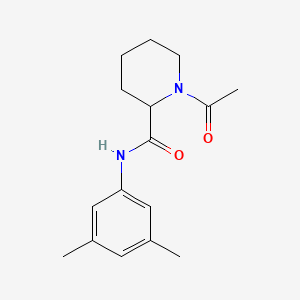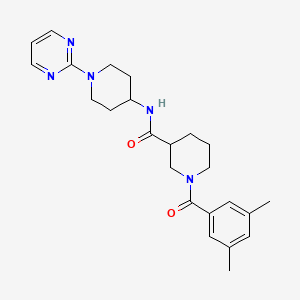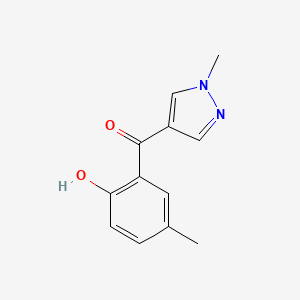![molecular formula C14H13ClN2O4S B7527721 (5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone](/img/structure/B7527721.png)
(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CHDP and has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
The mechanism of action of CHDP varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In agriculture, CHDP inhibits the growth of weeds by disrupting the photosynthetic process. In environmental science, CHDP detects water pollutants by forming a complex with the pollutant, resulting in a change in color that can be detected by spectroscopy.
Biochemical and Physiological Effects:
CHDP has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis. In plants, CHDP inhibits the photosynthetic process, leading to reduced growth and chlorosis. In water pollutants, CHDP forms a complex with the pollutant, resulting in a change in color that can be detected by spectroscopy.
実験室実験の利点と制限
One advantage of using CHDP in lab experiments is its high purity and yield, making it a viable option for large-scale production. Additionally, its diverse applications make it a versatile compound for a variety of research fields. However, one limitation of using CHDP is its potential toxicity, as it has been shown to induce oxidative stress and DNA damage in cancer cells.
将来の方向性
There are several future directions for research on CHDP. In medicine, further studies could investigate its potential as a cancer treatment and its mechanism of action in inducing cell cycle arrest and apoptosis. In agriculture, further studies could investigate its potential as a herbicide and its impact on non-target organisms. In environmental science, further studies could investigate its potential as a water pollutant detector and its sensitivity to other pollutants. Overall, CHDP has the potential to make significant contributions to various fields of scientific research.
合成法
The synthesis of CHDP involves several steps, including the reaction of 5-chloro-2-hydroxybenzaldehyde with thiosemicarbazide to form 5-chloro-2-hydroxy-N'-[1-(thioxomethyl)-2-pyrazolin-4-ylidene]benzohydrazide. This intermediate is then reacted with 2-bromo-3-chloro-1,1,1-trifluoropropane to form (5-chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone. The synthesis of CHDP has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学的研究の応用
CHDP has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, CHDP has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of weeds. In environmental science, CHDP has been studied for its potential as a water pollutant detector, as it has been shown to be highly sensitive to certain pollutants.
特性
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-10-1-2-13(18)12(5-10)14(19)9-6-16-17(7-9)11-3-4-22(20,21)8-11/h1-2,5-7,11,18H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESOEXNKSMKMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B7527655.png)

![2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7527658.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B7527662.png)
![2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7527670.png)

![N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B7527679.png)
![3-[(2,5-Difluorophenyl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazol-2-one](/img/structure/B7527689.png)

![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)

![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
